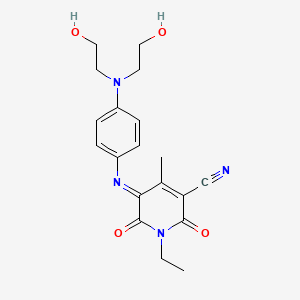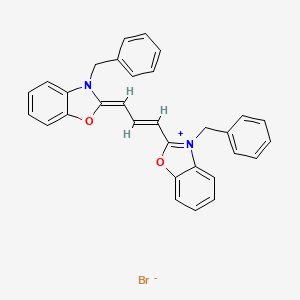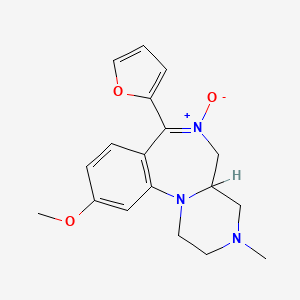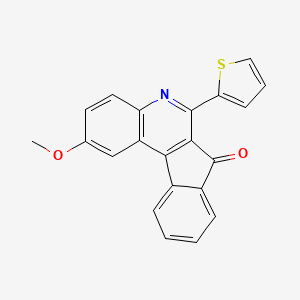
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is a highly fluorinated organophosphate compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes fluorination using elemental fluorine or other fluorinating agents to introduce fluorine atoms at specific positions.
Phosphorylation: The fluorinated hydrocarbon is then reacted with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for efficient and scalable production while maintaining high purity and yield.
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and phosphoric acid.
Oxidation and Reduction: While the extensive fluorination provides resistance to oxidation and reduction, under extreme conditions, these reactions can occur.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: Alcohol and phosphoric acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate finds applications in various fields:
Chemistry: Used as a surfactant or emulsifier in chemical reactions due to its unique surface properties.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of non-stick coatings, lubricants, and corrosion-resistant materials.
作用機序
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is primarily attributed to its fluorinated structure. The extensive fluorination imparts hydrophobicity and chemical resistance, allowing it to interact with hydrophobic surfaces and molecules. This interaction can alter the physical properties of surfaces, such as reducing friction or preventing adhesion.
類似化合物との比較
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol: Another highly fluorinated compound with similar properties but different functional groups.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is unique due to its specific combination of extensive fluorination and the presence of a phosphate group. This combination imparts distinct properties, such as enhanced thermal stability and chemical resistance, making it suitable for specialized applications.
特性
CAS番号 |
94200-56-3 |
|---|---|
分子式 |
C13H6F23O4P |
分子量 |
694.12 g/mol |
IUPAC名 |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H6F23O4P/c14-3(15,1-2-40-41(37,38)39)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h1-2H2,(H2,37,38,39) |
InChIキー |
XVPQHRLANPJWIF-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




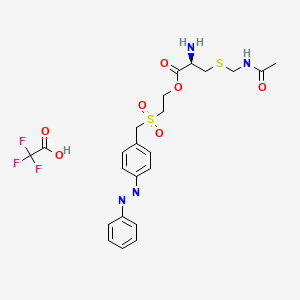
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
